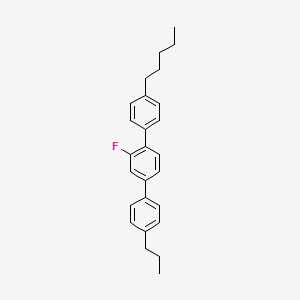

2-fluoro-1-(4-pentylphenyl)-4-(4-propylphenyl)benzene

Description

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C26H29F. It is a white solid known for its applications in liquid crystal materials and organic semiconductor materials . This compound exhibits good thermal stability and optical properties, making it suitable for use in displays and optoelectronic devices .

Properties

IUPAC Name |

2-fluoro-1-(4-pentylphenyl)-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F/c1-3-5-6-8-21-11-15-23(16-12-21)25-18-17-24(19-26(25)27)22-13-9-20(7-4-2)10-14-22/h9-19H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGOKAUBXXCAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591869 | |

| Record name | 2~2~-Fluoro-1~4~-pentyl-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95759-51-6 | |

| Record name | 2~2~-Fluoro-1~4~-pentyl-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl has several scientific research applications:

Chemistry: It is used as a liquid crystal material due to its good thermal stability and optical properties.

Medicine: There is limited information on its direct use in medicine.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl is primarily related to its role as a liquid crystal material. It interacts with light and electric fields to modulate the alignment of its molecules, thereby affecting the optical properties of the material.

Comparison with Similar Compounds

2’-Fluoro-4-pentyl-4’‘-propyl-1,1’:4’,1’'-terphenyl can be compared with other similar compounds such as:

4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: This compound has similar structural features but with an ethyl group instead of a pentyl group.

2’-Fluoro-4-pentyl-4’'-propyl-p-terphenyl: This compound has a similar structure but with slight variations in the positioning of the substituents.

These compounds share similar properties but may exhibit different thermal stability, optical properties, and applications.

Biological Activity

2-Fluoro-1-(4-pentylphenyl)-4-(4-propylphenyl)benzene is a fluorinated aromatic hydrocarbon that has garnered attention for its potential biological activity. This compound, identified by the CAS number 95759-51-6, features a complex molecular structure characterized by multiple phenyl groups and a fluorine atom, which may influence its interactions with biological systems.

The presence of the fluorine atom is significant, as it can enhance the compound's stability and potentially alter its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacokinetics, toxicity, and potential therapeutic applications. The following sections summarize key findings from various studies.

Interaction Studies

Interaction studies have shown that compounds similar to this compound often exhibit increased binding affinity towards biological targets due to the presence of fluorine. This characteristic is crucial for understanding the compound's pharmacodynamics if developed as a pharmaceutical agent .

Toxicity Assessments

Emerging studies suggest that fluorinated compounds may exhibit bioaccumulation and toxicity in aquatic environments. Specific biological assays are essential to evaluate both acute toxicity and chronic effects on organisms. For instance, research indicates that similar liquid crystal monomers can be persistent in the environment, raising concerns regarding their ecological impact .

Case Studies

Case Study 1: Acute Toxicity in Aquatic Organisms

A study assessed the acute toxicity of various fluorinated compounds, including derivatives similar to this compound, on fish and invertebrates. Results indicated a significant correlation between the degree of fluorination and increased toxicity levels, highlighting the need for careful evaluation during environmental risk assessments.

Case Study 2: Pharmacological Potential

In a pharmacological study, researchers explored the potential of fluorinated aromatic compounds as inhibitors of specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a lead compound for developing new therapeutic agents targeting metabolic disorders.

Data Table: Comparison of Biological Activity with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|---|

| This compound | 95759-51-6 | C26H29F | Potential enzyme inhibitor | Moderate |

| 4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene | N/A | C25H28F | Increased binding affinity | High |

| 4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene | N/A | C26H30F | Exhibits biological activity in LCD applications | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.